4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
CAS No.: 309265-60-9
Cat. No.: VC4182144
Molecular Formula: C14H15NS3
Molecular Weight: 293.46
* For research use only. Not for human or veterinary use.
![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione - 309265-60-9](/images/structure/VC4182144.png)
Specification
CAS No. | 309265-60-9 |
---|---|
Molecular Formula | C14H15NS3 |
Molecular Weight | 293.46 |
IUPAC Name | 4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Standard InChI | InChI=1S/C14H15NS3/c1-7-5-8(2)11-9(6-7)10-12(14(3,4)15-11)17-18-13(10)16/h5-6,15H,1-4H3 |
Standard InChI Key | OCGSUULFZGILFI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=S)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) linked to a 1,2-dithiolo[3,4-c] heterocycle. Key features include:
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Methyl substituents: Four methyl groups at positions 4, 4, 6, and 8, which confer steric bulk and influence electronic properties.
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Dithiolo-thione moiety: A five-membered ring containing two sulfur atoms and a thione (C=S) functional group, critical for redox activity and metal chelation .
The molecular formula is C₁₄H₁₅NS₃, with a molecular weight of 293.47 g/mol . Its IUPAC name, 4,4,6,8-tetramethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinoline-1-thione, reflects the substitution pattern and ring fusion .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₅NS₃ | |
Molecular Weight | 293.47 g/mol | |
CAS Number | 309265-60-9 | |
XLogP3 | ~4.2 (estimated) | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Derivatives
Synthetic Routes
While no explicit protocol for this compound is published, analogous dithioloquinolinethiones are synthesized via:
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Cyclocondensation: Reacting 2-aminobenzenethiols with carbonyl compounds under acidic conditions to form the quinoline core .
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Dithiolation: Introducing sulfur atoms using reagents like P₄S₁₀ or Lawesson’s reagent to generate the dithiolo-thione moiety .
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Methylation: Alkylating agents (e.g., methyl iodide) add methyl groups at specific positions, guided by steric and electronic factors .
A 2022 study synthesized similar derivatives (e.g., 4,4-dimethyl variants) achieving yields of 68–85% through optimized stepwise protocols .
Structural Modifications
Hybrid analogs combining the dithioloquinolinethione scaffold with other heterocycles (e.g., thiophene, benzofuran) exhibit enhanced bioactivity. For example:
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Compound 2a: A 4,4-dimethyl derivative showed JAK3 inhibition (IC₅₀ = 0.36 μM) .
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Compound 2q: Demonstrated dual inhibition of JAK3 and cRAF kinases .
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility due to hydrophobicity (LogP ~4.2); soluble in DMSO and dichloromethane .
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture, necessitating storage at −20°C .
Spectroscopic Data
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NMR: Key signals include δ 1.3–1.6 ppm (methyl protons) and δ 160–180 ppm (thione carbon) .
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MS: ESI-MS exhibits a molecular ion peak at m/z 294.1 [M+H]⁺ .
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs inhibit kinases critical in oncogenesis:
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JAK3: Inhibition disrupts JAK-STAT signaling, a pathway implicated in leukemia and lymphoma .
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NPM1-ALK: Targeting this fusion oncoprotein is therapeutic in anaplastic large-cell lymphoma .
Table 2: Inhibitory Activity of Select Analogs
Applications and Future Directions
Drug Development
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Multikinase Inhibitors: The compound’s scaffold is a template for designing non-selective kinase inhibitors, advantageous in treating resistant cancers .
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Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) could enhance efficacy while lowering doses .
Challenges and Optimization
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